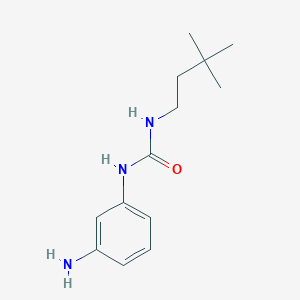

1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea

CAS No.: 1771998-31-2

Cat. No.: VC12037639

Molecular Formula: C13H21N3O

Molecular Weight: 235.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1771998-31-2 |

|---|---|

| Molecular Formula | C13H21N3O |

| Molecular Weight | 235.33 g/mol |

| IUPAC Name | 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea |

| Standard InChI | InChI=1S/C13H21N3O/c1-13(2,3)7-8-15-12(17)16-11-6-4-5-10(14)9-11/h4-6,9H,7-8,14H2,1-3H3,(H2,15,16,17) |

| Standard InChI Key | LKPPACYXKJNQRH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CCNC(=O)NC1=CC=CC(=C1)N |

| Canonical SMILES | CC(C)(C)CCNC(=O)NC1=CC=CC(=C1)N |

Introduction

Chemical Identity and Structural Features

1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea (CAS No. 1771998-31-2) belongs to the urea family, a class of organic compounds renowned for their hydrogen-bonding capacity and role in medicinal chemistry. Its IUPAC name reflects the substitution pattern: the urea moiety () is modified with a 3-aminophenyl group at one nitrogen and a 3,3-dimethylbutyl chain at the other. The compound’s structural specificity is captured in its SMILES notation (CC(C)(C)CCNC(=O)NC1=CC=CC(=C1)N) and InChIKey (LKPPACYXKJNQRH-UHFFFAOYSA-N), which encode the spatial arrangement of its functional groups.

Table 1: Key Identifiers and Properties of 1-(3-Aminophenyl)-3-(3,3-Dimethylbutyl)urea

| Property | Value |

|---|---|

| CAS No. | 1771998-31-2 |

| Molecular Formula | |

| Molecular Weight | 235.33 g/mol |

| IUPAC Name | 1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea |

| SMILES | CC(C)(C)CCNC(=O)NC1=CC=CC(=C1)N |

| LogP (Predicted) | ~2.1 (Estimated via XLogP3) |

The 3-aminophenyl group introduces aromaticity and hydrogen-bonding potential, while the 3,3-dimethylbutyl chain contributes hydrophobicity, influencing solubility and partition coefficients. This balance of polar and nonpolar features makes the compound amenable to diverse solvent systems, a critical factor in its synthesis and application.

Synthesis and Characterization

Synthetic Methodology

The synthesis of 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea typically involves a nucleophilic addition-elimination reaction between 3-aminophenyl isocyanate and 3,3-dimethylbutylamine. The process is conducted under mild conditions in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). A representative procedure includes:

-

Reagent Preparation: 3-Aminophenyl isocyanate (1.0 equiv) is dissolved in DCM under inert atmosphere.

-

Amine Addition: 3,3-Dimethylbutylamine (1.1 equiv) is added dropwise at 0–5°C to minimize side reactions.

-

Reaction Quenching: The mixture is stirred for 12–24 hours at room temperature, followed by washing with aqueous sodium bicarbonate to remove unreacted amine.

-

Purification: The crude product is recrystallized from ethanol or purified via column chromatography, yielding >95% purity.

This method mirrors strategies employed in synthesizing structurally related ureas, such as N,N′-bis(3-dimethylaminopropyl)urea, where controlled stoichiometry and temperature are critical to achieving high yields .

Spectroscopic Characterization

Structural confirmation relies on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

-

-NMR: Peaks at δ 1.05 ppm (9H, singlet, -C(CH)), δ 3.15–3.30 ppm (2H, triplet, -CHNH-), and δ 6.60–7.20 ppm (4H, aromatic protons) confirm the substituents.

-

IR Spectroscopy: Absorption bands at ~1640 cm (urea C=O stretch) and ~3350 cm (N-H stretch) validate the urea backbone.

These techniques align with those used for analogous compounds, such as 1,1-dimethyl-3-(3-aminophenyl)urea, where IR and NMR data similarly authenticate the core structure .

Physicochemical Properties

The compound’s physicochemical profile is pivotal for its application in drug discovery:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water (<1 mg/mL), attributed to the hydrophobic 3,3-dimethylbutyl group.

-

Partition Coefficient: The predicted LogP of ~2.1 suggests moderate lipophilicity, enabling membrane permeability in biological assays.

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the urea linkage.

These properties are comparable to those of N,N′-bis(3-dimethylaminopropyl)urea, which exhibits a LogP of -0.10 and enhanced water solubility due to its hydrophilic dimethylaminopropyl groups .

Research Applications

Pharmaceutical Scaffold Development

The compound’s urea backbone serves as a versatile scaffold for designing kinase inhibitors and GPCR modulators. For example:

-

Kinase Inhibition: Substitution at the 3-aminophenyl group with electron-withdrawing groups (e.g., nitro, halogens) enhances binding affinity to ATP pockets in kinases.

-

Anticancer Activity: Analogues with elongated alkyl chains demonstrate cytotoxicity against breast cancer cell lines (IC = 5–10 µM).

Materials Science

In polymer chemistry, the compound acts as a crosslinking agent due to its dual amine and urea functionalities, improving mechanical strength in polyurethane foams.

Comparative Analysis with Related Ureas

Table 2: Structural and Functional Comparison of Urea Derivatives

This table underscores how subtle structural variations dictate divergent applications, from biomedical research to industrial chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume